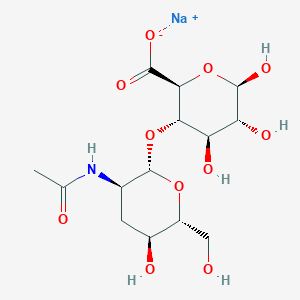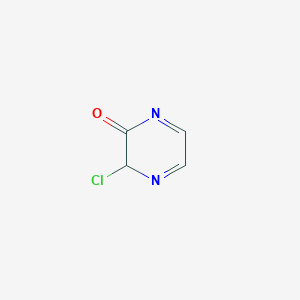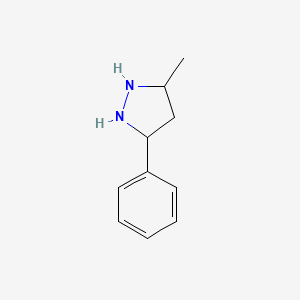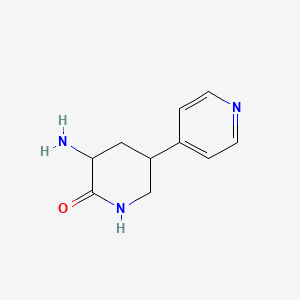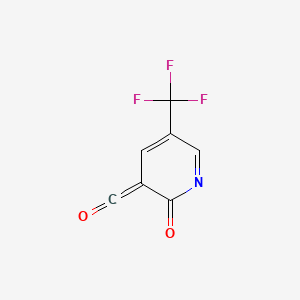![molecular formula C8H18N2O2S B12359775 N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide is a chemical compound with the molecular formula C8H17NO2S. It is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a methanesulfonamide group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide typically involves the reaction of cyclohexylamine with formaldehyde and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
- The intermediate is then treated with methanesulfonyl chloride to yield this compound.
Cyclohexylamine: reacts with to form an intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Modified sulfonamide compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Inhibiting or modifying their activity.
Interact with cellular receptors: Affecting signal transduction pathways.
Modulate gene expression: Influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)methanesulfonamide
- N-(aminomethyl)benzenesulfonamide
- N-(aminomethyl)cyclohexylcarbamate
Uniqueness
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-8(7-9)5-3-2-4-6-8/h10H,2-7,9H2,1H3 |
InChI Key |
VTVWAGJWFBILMK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1(CCCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


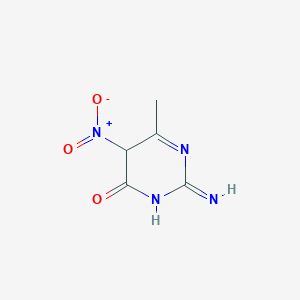
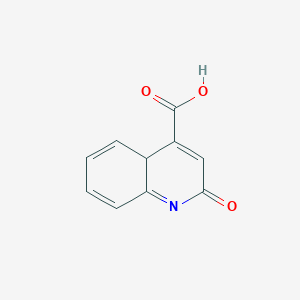
![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)
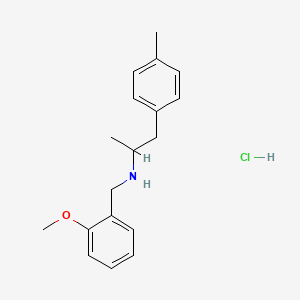
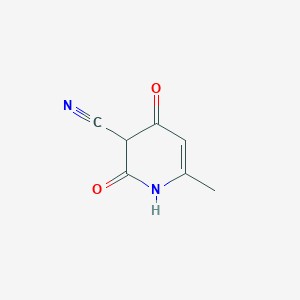
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
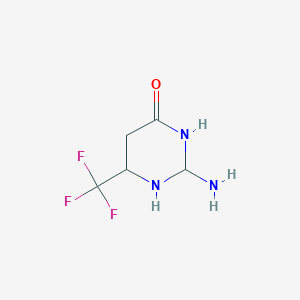
![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
